methyl 5-fluoro-1H-benzimidazole-4-carboxylate
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Overview
Description
Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-1H-benzimidazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amido-nitrile intermediate, followed by fluorination and esterification steps . The reaction conditions often require the use of catalysts, such as nickel, and specific reagents to achieve the desired regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while nucleophilic substitution can produce a variety of substituted benzimidazoles .
Scientific Research Applications
Methyl 5-fluoro-1H-benzimidazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated benzimidazole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl 5-fluoro-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-benzimidazole-5-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate: Another fluorinated benzimidazole with different substitution patterns.
Uniqueness
Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is unique due to the presence of the fluorine atom at the 5-position, which significantly influences its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties .
Properties
IUPAC Name |
methyl 5-fluoro-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-5(10)2-3-6-8(7)12-4-11-6/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYLNVJICSDEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1N=CN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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